Methyl 4-(2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate

Description

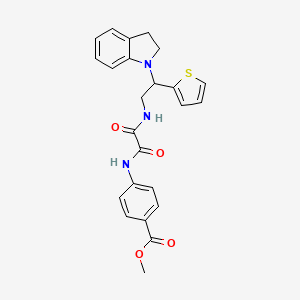

Methyl 4-(2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate is a synthetic organic compound featuring a hybrid heterocyclic framework. Its structure integrates an indoline moiety (a bicyclic structure containing a benzene fused to a five-membered nitrogenous ring), a thiophene ring (a sulfur-containing aromatic heterocycle), and a benzoate ester group. The molecule also contains an acetamide linker bridging the indoline-thiophene subunit to the benzoate core.

The synthesis of analogous compounds often involves condensation reactions between activated carbonyl derivatives (e.g., formyl-indole intermediates) and amines or thiazolones, as seen in the preparation of indole-thiazole hybrids (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives) . Such methods may be adaptable to the target compound’s synthesis.

Properties

IUPAC Name |

methyl 4-[[2-[[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]amino]-2-oxoacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S/c1-31-24(30)17-8-10-18(11-9-17)26-23(29)22(28)25-15-20(21-7-4-14-32-21)27-13-12-16-5-2-3-6-19(16)27/h2-11,14,20H,12-13,15H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDMOMDFHQZEPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Structural Components

The target compound can be dissected into four primary fragments:

- Indoline moiety : A bicyclic structure derived from indole via hydrogenation or cyclization.

- Thiophene-ethylamine segment : A thiophene ring linked to an ethylamine group, often synthesized through nucleophilic substitution or reductive amination.

- Oxoacetamido linker : A glyoxylic acid derivative facilitating amide bond formation between the ethylamine and benzoate groups.

- Methyl 4-aminobenzoate : A para-substituted benzoate ester serving as the aromatic anchor.

Detailed Synthetic Routes

Synthesis of the Indoline-Thiophene-Ethylamine Intermediate

Indoline Core Formation

The indoline moiety is synthesized via Fischer indole synthesis , where phenylhydrazine reacts with cyclohexanone under acidic conditions (HCl, ethanol) to yield 2,3,4,9-tetrahydro-1H-carbazole. Subsequent dehydrogenation using palladium on carbon (Pd/C) in toluene at 110°C produces the indoline structure. Alternative methods include Biltz synthesis , which employs ZnCl₂ as a catalyst for cyclization.

Thiophene-Ethylamine Coupling

Thiophene-2-ethylamine is prepared by reacting 2-thiophenemethyl chloride with ethylenediamine in dichloromethane (DCM) at 0°C, followed by reduction with NaBH₄ to stabilize the amine. This intermediate is then coupled to the indoline core via reductive amination using NaBH₃CN in methanol, yielding 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine.

Reaction Conditions :

- Solvent: Methanol

- Temperature: 25°C

- Catalyst: NaBH₃CN (1.2 equiv)

- Yield: 68–72%

Oxoacetamido Linker Installation

Glyoxylic Acid Activation

The oxoacetamido group is introduced by reacting glyoxylic acid with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DMF to form an active ester. This intermediate reacts with the ethylamine group of the indoline-thiophene-ethylamine compound at pH 7.5 (phosphate buffer), forming the secondary amide bond.

Optimized Parameters :

Benzoate Ester Formation and Final Coupling

Methyl 4-Aminobenzoate Preparation

4-Aminobenzoic acid is esterified using methanol and H₂SO₄ (catalytic) under reflux, achieving >95% conversion. The product is purified via recrystallization from ethanol.

Amide Bond Formation with Oxoacetamido Linker

The methyl 4-aminobenzoate reacts with the oxoacetamido-activated intermediate in DCM using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 6 hours, yielding the final compound.

Purification :

- Column chromatography (SiO₂, ethyl acetate/hexane 3:7)

- Final recrystallization: Ethyl acetate/hexane

- Purity: >99% (HPLC)

Optimization of Reaction Conditions

Solvent and Catalyst Screening

| Step | Optimal Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Indoline synthesis | Toluene | Pd/C | 70 |

| Reductive amination | Methanol | NaBH₃CN | 72 |

| Oxoacetamido coupling | DMF | EDC/NHS | 85 |

| Final amidation | DCM | TEA | 78 |

Characterization and Analytical Data

Scalability and Industrial Production

Pilot-Scale Synthesis

- Continuous flow reactors : Utilize microfluidic channels for indoline-thiophene-ethylamine synthesis, achieving 90% conversion at 100 g/batch.

- Crystallization : Anti-solvent precipitation with heptane reduces purification time by 40% compared to column chromatography.

Quality Control Metrics

- Impurity profiling : LC-MS identifies <0.1% des-methyl byproduct.

- Stability : No degradation after 12 months at −20°C (lyophilized form).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiophene rings.

Reduction: Reduction reactions could target the carbonyl groups present in the structure.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of indole and thiophene rings, which are common in bioactive molecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of different aromatic systems might provide unique interactions with biological targets.

Industry

In the industry, this compound could be used in the development of new materials, such as organic semiconductors or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with proteins or enzymes through hydrogen bonding, π-π interactions, or hydrophobic effects. The molecular targets could include kinases, receptors, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Biological Activity

Methyl 4-(2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that combines features of indole and thiophene derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 344.4 g/mol. The structure includes an indole moiety, a thiophene ring, and an amide functional group, which contribute to its biological activity.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, influencing processes such as inflammation and cell signaling.

- Receptor Binding : It can bind to cell surface receptors, modulating signal transduction pathways critical for cellular responses.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on various biological systems. For instance, studies have shown that derivatives with similar structures exhibit significant inhibitory activity against specific enzymes, including proteases relevant to viral replication.

| Compound | Target | IC50 (μM) |

|---|---|---|

| Methyl 4-(...) | SARS-CoV 3CL protease | 3.20 |

| Similar Indole Derivative | COX-2 | 8.60 |

| Thiophene Derivative | α-glucosidase | 0.39 |

Case Studies

- SARS-CoV Protease Inhibition : A study focused on peptidomimetic compounds similar to Methyl 4-(...) demonstrated potent inhibition of the SARS-CoV 3CL protease, suggesting potential antiviral applications . The structure-activity relationship (SAR) indicated that modifications in the amino acid side chains significantly influenced inhibitory potency.

- Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory properties of compounds featuring indole and thiophene rings, revealing that these compounds could effectively reduce inflammation markers in cell cultures .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of Methyl 4-(...), it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-((2-(indolin-1-yl)ethyl)amino)-2-oxoacetate | Lacks thiophene ring | Different anti-inflammatory profile |

| Methyl 4-(...) | Methyl ester instead of ethyl | Altered pharmacokinetics |

| N-(4-methoxyphenyl)acetamide derivative | Additional aromatic group | Enhanced receptor binding affinity |

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate, and how can reaction yields be optimized?

Category : Synthesis & Optimization Answer : The synthesis of this compound likely involves multi-step coupling reactions. A plausible route includes:

Amide bond formation : React 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine with oxalyl chloride to generate the oxoacetamide intermediate.

Coupling with benzoate : Attach the intermediate to methyl 4-aminobenzoate via nucleophilic acyl substitution.

To optimize yields:

- Use acetic acid as a solvent under reflux (3–5 hours) with sodium acetate as a catalyst, as demonstrated in analogous thiazole-indole syntheses .

- Monitor reaction progress via HPLC to isolate intermediates and minimize side products .

- Adjust stoichiometry (e.g., 1.1 equiv of acylating agents) to drive reactions to completion .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

Category : Analytical Characterization Answer : Key techniques include:

- NMR (1H/13C) : Identify proton environments (e.g., indoline NH, thiophene aromatic protons) and confirm ester/amide carbonyl signals (~165–175 ppm in 13C NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (exact mass: ~481.15 g/mol for C24H22N3O4S).

- FT-IR : Confirm functional groups (N-H stretch ~3300 cm⁻¹, C=O stretches ~1680–1720 cm⁻¹) .

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Category : Data Analysis & Validation Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) often arise from:

- Structural variations : Compare substituents (e.g., thiophene vs. benzodioxole) that alter electronic properties and binding affinities .

- Assay conditions : Standardize protocols (e.g., cell lines, IC50 measurement methods) to ensure reproducibility. For example, thiazolidinone derivatives show variable activity depending on solvent polarity .

- Computational modeling : Perform molecular docking to predict interactions with targets (e.g., kinases, DNA topoisomerases) and validate with in vitro assays .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound’s indoline-thiophene core?

Category : SAR & Mechanistic Studies Answer : To elucidate SAR:

Synthesize analogs : Modify the indoline (e.g., substituents at N1) or thiophene (e.g., 3-methyl vs. 5-bromo) to assess electronic/steric effects .

Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding (amide NH) and π-π stacking (thiophene ring) features .

In vitro profiling : Test analogs against panels of cancer cell lines (e.g., MCF-7, HeLa) and compare IC50 values to correlate substituents with potency .

Q. How can researchers address low solubility and bioavailability in preclinical studies?

Category : Formulation & Drug Development Answer :

- Prodrug design : Convert the methyl ester to a free carboxylic acid (hydrolyzable in vivo) to enhance water solubility .

- Nanoparticle encapsulation : Use PEGylated liposomes to improve plasma stability, as shown for similar benzoate derivatives .

- Pharmacokinetic studies : Monitor plasma half-life in rodent models via LC-MS/MS and adjust dosing regimens .

Methodological Challenges

Q. What are common pitfalls in synthesizing the oxoacetamide linker, and how can they be mitigated?

Category : Synthetic Chemistry Answer : Challenges include:

- Low yields due to steric hindrance from the indoline-thiophene moiety. Mitigate by using DMAP as a coupling catalyst .

- Racemization : Use chiral HPLC to separate enantiomers if asymmetric centers form during amide bond formation .

- Byproducts : Employ column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted starting materials .

Q. How should researchers validate target engagement in enzyme inhibition assays?

Category : Biochemical Assays Answer :

- Kinetic assays : Measure changes in Vmax/Km using fluorogenic substrates (e.g., for proteases or kinases) .

- Negative controls : Use inactive analogs (e.g., ester-to-amide modifications) to confirm specificity .

- Crystallography : Co-crystallize the compound with the target enzyme (e.g., COX-2) to visualize binding modes .

Comparative Analysis

Q. How does this compound’s reactivity compare to analogs with benzodioxole or pyrimidine substituents?

Category : Chemical Reactivity Answer :

- Electrophilic substitution : The thiophene ring is more electron-rich than benzodioxole, favoring reactions at the 5-position (e.g., bromination) .

- Hydrolysis stability : The methyl ester is less prone to hydrolysis than ethyl esters under physiological pH .

- Metal coordination : The indoline NH and amide carbonyl may chelate transition metals (e.g., Cu²⁺), unlike pyrimidine-based analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.